Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Tosyl chloride in pyridine at room temperature.
Major Products Formed
Oxidation: Formation of tert-butyl 4-oxo-2-phenylpiperidine-1-carboxylate.
Reduction: Reformation of this compound.
Substitution: Formation of tert-butyl 4-tosyloxy-2-phenylpiperidine-1-carboxylate.
Scientific Research Applications
Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a semi-flexible linker in the development of PROTACs.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in drug development, particularly in targeted cancer therapies.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound moiety helps to position the target protein and the E3 ligase in close proximity, facilitating the formation of a ternary complex and enhancing the efficiency of protein degradation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxy-1-piperidinecarboxylate: A similar compound with a hydroxyl group at the 4-position but lacking the phenyl group.
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Contains a hydroxyethyl group instead of a phenyl group.
Uniqueness
Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a phenyl group on the piperidine ring. This combination of functional groups provides a balance of hydrophilicity and hydrophobicity, making it an effective linker in PROTACs and other applications .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUSQZGPFGBSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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